1-[(5-Bromo-2-thienyl)methyl]azetidine
Description
1-[(5-Bromo-2-thienyl)methyl]azetidine is an azetidine derivative featuring a brominated thienylmethyl substituent. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, is notable for its conformational rigidity and applications in medicinal chemistry. The compound’s structure includes a 5-bromo-2-thienyl group attached via a methylene bridge to the azetidine nitrogen. Its molecular formula is C₈H₉BrN₂S, with a molecular weight of 231.0 g/mol (calculated based on substituents and core structure). The bromine atom enhances lipophilicity, while the thienyl group introduces electronic diversity due to sulfur’s polarizability and aromaticity .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C8H10BrNS/c9-8-3-2-7(11-8)6-10-4-1-5-10/h2-3H,1,4-6H2 |
InChI Key |
BMMPSCURERNOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares 1-[(5-Bromo-2-thienyl)methyl]azetidine with analogous azetidine derivatives, emphasizing structural and property differences:
Key Observations :
- Electronic Effects : The thienyl group in the target compound introduces sulfur-mediated resonance effects, distinct from the electron-withdrawing fluorine in fluorophenyl derivatives .
- Lipophilicity : Bromine increases logD (estimated ~2.5–3.0 for the target compound), comparable to 4-bromobenzyl analogs but higher than fluorine-containing derivatives .
- Synthetic Utility : The thienyl group enables Suzuki-Miyaura couplings (e.g., with boronic acids), a strategy used in synthesizing related antiviral azetidines .
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